molecular formula C₈₁H₉₁N₇O₂₇ B1142318 (2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid CAS No. 114903-05-8

(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid

Cat. No.: B1142318
CAS No.: 114903-05-8
M. Wt: 1594.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid” (hereafter referred to as Compound A) is a highly substituted oxane derivative with a complex stereochemical framework. Its structure features:

  • Two azido (-N₃) groups at distinct positions, enabling click chemistry applications .
  • Phenylmethoxy (benzyloxy) groups serving as protective moieties for hydroxyl groups, a common strategy in carbohydrate chemistry .
  • A carboxylic acid (-COOH) group at the C2 position, which may participate in salt formation or esterification.
  • Additional substituents, including hydroxymethyl (-CH₂OH), methoxy (-OCH₃), and a phenylmethoxycarbonylamino (-NHCO₂CH₂Ph) group, contributing to its hydrophilicity and steric bulk.

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H91N7O27/c1-99-76-58(84-81(98)106-46-53-35-21-8-22-36-53)65(101-41-48-25-11-3-12-26-48)64(56(39-91)107-76)111-79-61(93)67(103-43-50-29-15-5-16-30-50)69(71(114-79)74(94)95)112-77-57(85-87-82)60(92)62(54(37-89)108-77)110-80-73(105-45-52-33-19-7-20-34-52)68(104-44-51-31-17-6-18-32-51)70(72(115-80)75(96)97)113-78-59(86-88-83)66(102-42-49-27-13-4-14-28-49)63(55(38-90)109-78)100-40-47-23-9-2-10-24-47/h2-36,54-73,76-80,89-93H,37-46H2,1H3,(H,84,98)(H,94,95)(H,96,97)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71-,72+,73-,76+,77-,78-,79-,80-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFUPTPXBAYHGB-JFHRUGPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)OCC6=CC=CC=C6)OCC7=CC=CC=C7)N=[N+]=[N-])OCC8=CC=CC=C8)OCC9=CC=CC=C9)O)N=[N+]=[N-])OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)OCC6=CC=CC=C6)OCC7=CC=CC=C7)N=[N+]=[N-])OCC8=CC=CC=C8)OCC9=CC=CC=C9)O)N=[N+]=[N-])OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H91N7O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114903-05-8
Record name Methyl O-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-α-D-glucopyranosyl-(1→4)-O-2,3-bis-O-(phenylmethyl)-β-D-glucopyranuronosyl-(1→4)-O-2-azido-2-deoxy-α-D-glucopyranosyl-(1→4)-O-3-O-(phenylmethyl)-α-L-idopyranuronosyl-(1→4)-2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114903-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound identified as “(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid” is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features multiple stereocenters and functional groups that contribute to its biological activity. Its structure includes azido groups which can play a role in bioorthogonal chemistry and potential therapeutic applications. The presence of hydroxymethyl and phenylmethoxy groups may enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Research indicates that similar azido-containing compounds exhibit antiviral properties by inhibiting viral replication mechanisms. The azido group may interfere with nucleic acid synthesis in viruses.
  • Cytotoxicity : Initial studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The structural modifications with hydroxymethyl and phenylmethoxy groups have been shown to enhance cytotoxic activity.
  • Enzyme Inhibition : Compounds with similar structural motifs have been reported to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of glycosidases could lead to altered carbohydrate metabolism.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to the target compound:

Study 1: Antiviral Mechanisms

A study published in Journal of Medicinal Chemistry explored the antiviral activity of azido-containing nucleoside analogs. It was found that these compounds effectively inhibited the replication of HIV by targeting reverse transcriptase enzymes. The study suggests that the azido group is crucial for binding affinity and subsequent inhibition .

Study 2: Cytotoxic Effects on Cancer Cells

In a recent publication in Cancer Research, researchers evaluated the cytotoxicity of phenylmethoxy derivatives on various cancer cell lines including breast and lung cancer cells. The results indicated that these compounds induced apoptosis via the mitochondrial pathway, highlighting their potential as anti-cancer agents .

Study 3: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of similar compounds against glycosidases. The findings revealed significant inhibitory activity which could be leveraged for therapeutic applications in metabolic disorders .

Data Summary

The following table summarizes key findings from studies related to the biological activity of the compound:

Activity Type Effect Reference
AntiviralInhibition of viral replication
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionSignificant inhibition of glycosidases

Scientific Research Applications

Drug Development

The intricate structure of this compound suggests its potential as a therapeutic agent . Organic compounds like this are essential in drug design and development due to their ability to interact with biological targets. The following aspects highlight its relevance:

  • Targeted Drug Delivery : The azido groups in the structure may facilitate click chemistry reactions for targeted drug delivery systems. This could enhance the specificity and efficacy of drugs by allowing them to bind selectively to target cells or tissues.
  • Prodrug Design : The presence of hydroxymethyl and carboxylic acid functionalities indicates that this compound could be a candidate for prodrug strategies. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body.
  • Antiviral Properties : Given the azido groups' structural characteristics, there is potential for antiviral applications. Compounds with similar structures have shown promise in inhibiting viral replication by interfering with nucleic acid synthesis.

Biochemical Research

In biochemical research, this compound can serve multiple roles:

  • Enzyme Inhibitors : The unique functional groups might allow this compound to act as an enzyme inhibitor. Enzyme inhibition is crucial for regulating metabolic pathways and can lead to therapeutic interventions in various diseases.
  • Molecular Probes : The complex structure can be utilized as a molecular probe in biochemical assays. Such probes are vital for studying enzyme activity and interactions within biological systems.
  • Gene Editing Tools : The azido moieties may also be leveraged in gene editing technologies like CRISPR-Cas9 to facilitate precise modifications of DNA sequences.

Nanomaterials Development

The compound's organic nature positions it well for applications in nanotechnology:

  • Nanocarriers for Drug Delivery : Its ability to form stable complexes with nanoparticles can enhance drug solubility and bioavailability. This is particularly beneficial in delivering poorly soluble drugs.
  • Biocompatible Materials : The presence of hydroxymethyl and carboxylic acid groups suggests that this compound could be modified to create biocompatible materials suitable for medical implants or tissue engineering.
  • Sensors and Diagnostics : Organic compounds like this are increasingly being used in the development of nanosensors that can detect biomolecules at low concentrations. This has significant implications for diagnostics and environmental monitoring.

Case Study 1: Antiviral Activity

A study investigating compounds with similar azido functionalities demonstrated their effectiveness against viral infections by disrupting viral replication processes. Such findings suggest that the compound could be further explored for its antiviral properties through systematic studies involving cell cultures and animal models.

Case Study 2: Targeted Drug Delivery Systems

Research on targeted delivery systems utilizing complex organic compounds has shown promising results in enhancing therapeutic efficacy while minimizing side effects. The structural features of the compound may allow it to be integrated into lipid-based nanoparticles for improved drug delivery outcomes.

Comparison with Similar Compounds

Structural Analysis

Key Functional Groups and Positions

Position Functional Group Role/Reactivity
C3 (inner oxane) Azido (-N₃) Click chemistry (e.g., triazole formation via CuAAC)
C5 (inner oxane) Carboxylic acid (-COOH) Acid-base reactions, hydrogen bonding
C6 (outer oxane) Phenylmethoxy (-OCH₂Ph) Steric protection of hydroxyl groups
C4 (outer oxane) Hydroxymethyl (-CH₂OH) Hydrogen bonding, solubility enhancement

Stereochemical Complexity

The compound’s stereochemistry (2R,3S,4R,5R,6R) is critical for its biological activity and interaction with enzymes or receptors. Similar stereochemical precision is observed in glycosphingolipids and antibiotics, where minor configuration changes drastically alter function .

Comparison with Similar Compounds

Azido-Containing Compounds

Compound Structure Reactivity/Application Key Difference
Compound A Two azido groups on oxane rings Bioconjugation, drug delivery Higher steric bulk due to benzyloxy groups
Compound 6 () Azido ethanol-triazole derivative Click chemistry for diversification Single azido group; lacks carboxylate
Compound 16 () Fluorinated triazole linkage Targeted drug delivery Fluorinated chain enhances lipophilicity

Benzyloxy-Protected Carbohydrates

Compound Structure Stability Application
Compound A Multiple benzyloxy groups Stable under acidic conditions Protects hydroxyls during synthesis
(2R,3R,4S,5R,6S)-6-Methoxy-... () Benzyloxy and methoxy groups Deprotection via hydrogenolysis Intermediate in glycan synthesis

Carboxylic Acid Derivatives

Compound Structure Acidity (pKa) Application
Compound A C5-carboxylic acid ~2.5 (estimated) Salt formation, coordination chemistry
(4R,4aR,7aS*)-5-Oxo-6-phenyl... () Cyclic carboxylic acid ~3.1 Crystal engineering via hydrogen bonds

Research Findings

Reactivity Insights

  • Click Chemistry : The azido groups in Compound A are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to derivatives in . However, steric hindrance from benzyloxy groups may slow reaction kinetics compared to smaller analogs .
  • Deprotection Challenges : Benzyloxy groups require harsher conditions (e.g., H₂/Pd) for removal compared to acetyl or methyl ethers, limiting its use in acid-sensitive systems .

Pharmacological Potential

  • Structural Analogs : Compounds with similar azido-carbohydrate motifs () show promise in targeted drug delivery, leveraging triazole linkages for stability .
  • Toxicity Prediction: Read-across approaches () suggest low acute toxicity due to similarities with non-reactive carbohydrates, but azido groups warrant further genotoxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.